methyl 3-{[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]amino}-2-methylbenzoate
Overview
Description
Methyl 3-{[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]amino}-2-methylbenzoate, also known as MPTP, is a synthetic compound that has been used extensively in scientific research. MPTP has a unique chemical structure that makes it an ideal candidate for studying various biological processes.
Mechanism of Action
Methyl 3-{[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]amino}-2-methylbenzoate exerts its biological effects by binding to specific proteins or enzymes. It has been shown to bind to the active site of some enzymes, inhibiting their activity. methyl 3-{[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]amino}-2-methylbenzoate has also been shown to bind to specific amino acid residues in proteins, altering their conformation and function.
Biochemical and Physiological Effects
methyl 3-{[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]amino}-2-methylbenzoate has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. methyl 3-{[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]amino}-2-methylbenzoate has also been shown to inhibit the activity of some proteases, enzymes that break down proteins. In addition, methyl 3-{[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]amino}-2-methylbenzoate has been shown to induce apoptosis, a process of programmed cell death.
Advantages and Limitations for Lab Experiments
One of the main advantages of using methyl 3-{[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]amino}-2-methylbenzoate in lab experiments is its unique chemical structure, which makes it an ideal probe for studying various biological processes. methyl 3-{[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]amino}-2-methylbenzoate is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using methyl 3-{[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]amino}-2-methylbenzoate is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on methyl 3-{[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]amino}-2-methylbenzoate. One area of research could focus on the development of new synthetic methods for methyl 3-{[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]amino}-2-methylbenzoate, which could improve the yield and purity of the compound. Another area of research could focus on the development of new applications for methyl 3-{[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]amino}-2-methylbenzoate, such as its use as a therapeutic agent for the treatment of certain diseases. Finally, research could focus on the development of new analogs of methyl 3-{[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]amino}-2-methylbenzoate, which could have improved biological activity and selectivity.
Conclusion
In conclusion, methyl 3-{[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]amino}-2-methylbenzoate is a synthetic compound that has been widely used in scientific research to study various biological processes. Its unique chemical structure makes it an ideal probe for studying protein-ligand interactions, enzyme-catalyzed reactions, and other biological processes. While methyl 3-{[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]amino}-2-methylbenzoate has several advantages for lab experiments, its potential toxicity can limit its use in certain experiments. There are several future directions for research on methyl 3-{[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]amino}-2-methylbenzoate, including the development of new synthetic methods, new applications, and new analogs of the compound.
Scientific Research Applications
Methyl 3-{[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]amino}-2-methylbenzoate has been used extensively in scientific research to study various biological processes. It has been used as a probe to study the binding of proteins to DNA, RNA, and other proteins. methyl 3-{[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]amino}-2-methylbenzoate has also been used to study the interactions between proteins and small molecules, as well as the mechanisms of enzyme-catalyzed reactions.
properties
IUPAC Name |
methyl 3-[[2-(3-acetyl-N-methylsulfonylanilino)acetyl]amino]-2-methylbenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O6S/c1-13-17(20(25)28-3)9-6-10-18(13)21-19(24)12-22(29(4,26)27)16-8-5-7-15(11-16)14(2)23/h5-11H,12H2,1-4H3,(H,21,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOHXQJKOCRYVRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)CN(C2=CC=CC(=C2)C(=O)C)S(=O)(=O)C)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-{[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]amino}-2-methylbenzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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